molecular formula C10H8Cl2N2 B13685088 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13685088
M. Wt: 227.09 g/mol
InChI Key: CEXQSDXUCLSQDA-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is used in the development of advanced materials such as polymers and dyes.

    Biological Research: It is used as a probe to study enzyme mechanisms and receptor interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole
  • 5-Chloro-1-methyl-1H-pyrazole
  • 3-(3-Chlorophenyl)-1H-pyrazole

Uniqueness

5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,1H3

InChI Key

CEXQSDXUCLSQDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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